molecular formula C15H20N2OS B2527010 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-60-1

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2527010
CAS No.: 865544-60-1
M. Wt: 276.4
InChI Key: DPYAPVFDAYMUJW-JQIJEIRASA-N
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Description

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring system substituted with ethyl and methyl groups, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring system. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced onto the benzo[d]thiazole ring through alkylation reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.

    Formation of the Pivalamide Moiety: The final step involves the introduction of the pivalamide group. This can be achieved through the reaction of the benzo[d]thiazole derivative with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring, using reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halogens, amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzo[d]thiazole derivatives

    Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide.

    Pivalamide Derivatives: Compounds like N-pivaloylbenzamide and N-pivaloylaniline have similar pivalamide moieties.

Uniqueness

This compound is unique due to its specific combination of the benzo[d]thiazole ring system with ethyl and methyl substitutions and the pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-6-17-11-8-7-10(2)9-12(11)19-14(17)16-13(18)15(3,4)5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAPVFDAYMUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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